molecular formula C11H18N2O2 B13480678 5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one

5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one

Cat. No.: B13480678
M. Wt: 210.27 g/mol
InChI Key: BYTSBJGQUAXBAP-UHFFFAOYSA-N
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Description

5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one is a chemical compound with a unique structure that includes an amino group, an isopropoxyethyl side chain, and a methyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Ring: The initial step involves the formation of the pyridinone ring through a cyclization reaction.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Attachment of the Isopropoxyethyl Side Chain: This step involves the alkylation of the pyridinone ring with an isopropoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and isopropoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The amino group and the pyridinone ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-2(1h)-one: Lacks the amino and isopropoxyethyl groups, making it less versatile in certain applications.

    5-Amino-4-methylpyridin-2(1h)-one: Similar structure but without the isopropoxyethyl side chain.

    1-(2-Isopropoxyethyl)-4-methylpyridin-2(1h)-one: Lacks the amino group, which may reduce its biological activity.

Uniqueness

5-Amino-1-(2-isopropoxyethyl)-4-methylpyridin-2(1h)-one is unique due to the presence of both the amino group and the isopropoxyethyl side chain, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical modifications and biological interactions.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-amino-4-methyl-1-(2-propan-2-yloxyethyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O2/c1-8(2)15-5-4-13-7-10(12)9(3)6-11(13)14/h6-8H,4-5,12H2,1-3H3

InChI Key

BYTSBJGQUAXBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCOC(C)C

Origin of Product

United States

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